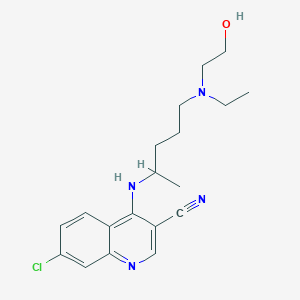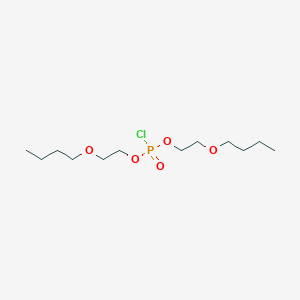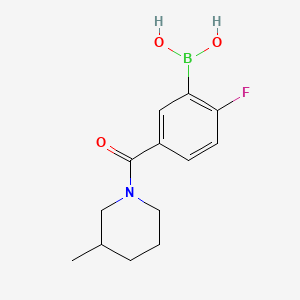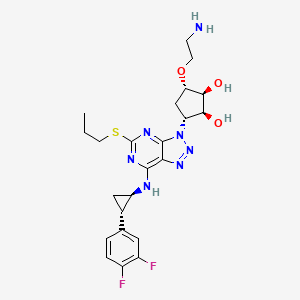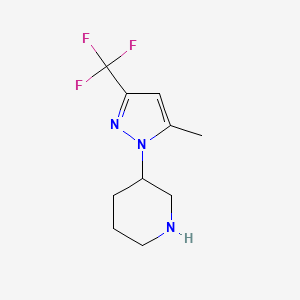
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine is a compound that features a pyrazole ring substituted with a trifluoromethyl group and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as lithiation followed by electrophilic trapping . The use of flow chemistry techniques can help in achieving high yields and purity by controlling reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can yield bromopyrazoles .
Applications De Recherche Scientifique
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Used in the development of agrochemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which can impart distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H14F3N3 |
|---|---|
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]piperidine |
InChI |
InChI=1S/C10H14F3N3/c1-7-5-9(10(11,12)13)15-16(7)8-3-2-4-14-6-8/h5,8,14H,2-4,6H2,1H3 |
Clé InChI |
IGMWWUBEJPAVGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2CCCNC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428879.png)

![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)

![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
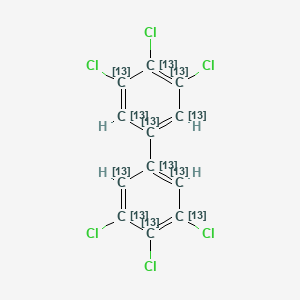
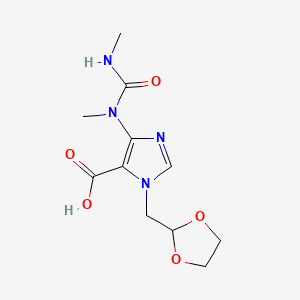
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
